2-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
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Overview
Description
2-(Trifluoromethyl)cyclohexane-1-carbaldehyde, mixture of diastereomers, is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also bears an aldehyde functional group. This compound is notable for its structural complexity due to the presence of multiple stereoisomers, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)cyclohexane-1-carbaldehyde typically involves the introduction of a trifluoromethyl group into a cyclohexane ring followed by the formation of an aldehyde group. One common method includes the following steps:
Trifluoromethylation: The cyclohexane ring is subjected to trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).
Oxidation: The resulting trifluoromethylated cyclohexane is then oxidized to introduce the aldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of 2-(trifluoromethyl)cyclohexane-1-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Reduction: 2-(Trifluoromethyl)cyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used
Scientific Research Applications
2-(Trifluoromethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(trifluoromethyl)cyclohexane-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, potentially improving their interaction with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzaldehyde: Similar structure but with a benzene ring instead of a cyclohexane ring.
2-(Trifluoromethyl)cyclohexanone: Contains a ketone group instead of an aldehyde group.
2-(Trifluoromethyl)cyclohexane-1-methanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(Trifluoromethyl)cyclohexane-1-carbaldehyde is unique due to the combination of the trifluoromethyl group and the aldehyde functional group on a cyclohexane ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
1554187-16-4 |
---|---|
Molecular Formula |
C8H11F3O |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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